(4-(Bromomethyl)cyclohexyl)methanol

Stereochemistry Conformational Analysis Pharmaceutical Intermediate Quality

This heterobifunctional cyclohexane intermediate features a bromomethyl electrophile and a hydroxymethyl nucleophile for sequential derivatization. Its bromomethyl group exhibits ~50× higher SN2 reactivity than chloromethyl analogs, reducing reaction times. As the designated Tranexamic Acid Impurity 3, it is supplied with full analytical characterization (NMR, MS, HPLC) to meet ICH Q3A/Q3B impurity profiling requirements. The thermodynamically favored trans isomer (trans:cis ~80:20) ensures consistent downstream stereochemistry. Choose this defined standard over generic analogs to ensure regulatory compliance and process yield consistency.

Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
CAS No. 137384-55-5
Cat. No. B3236692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Bromomethyl)cyclohexyl)methanol
CAS137384-55-5
Molecular FormulaC8H15BrO
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1CC(CCC1CO)CBr
InChIInChI=1S/C8H15BrO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6H2
InChIKeyBQPFSVWQNGWXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Bromomethyl)cyclohexyl)methanol (CAS 137384-55-5): Procurement Specifications and Structural Baseline


(4-(Bromomethyl)cyclohexyl)methanol (CAS 137384-55-5), also designated 4-(bromomethyl)cyclohexanemethanol, is a cyclohexane-derived di-substituted intermediate with molecular formula C₈H₁₅BrO and a molar mass of 207.11 g/mol . The compound contains both a primary bromomethyl (-CH₂Br) group and a primary hydroxymethyl (-CH₂OH) group para-substituted on a cyclohexane ring, providing orthogonal reactivity handles for sequential nucleophilic substitution and coupling chemistry . It exists as cis- and trans-stereoisomers, with the trans configuration being thermodynamically favored due to reduced van der Waals repulsion between the bulky bromine atom and the hydroxymethyl group . This compound is commercially supplied for pharmaceutical intermediate and impurity reference applications, with standard purity specifications of ≥95% by HPLC .

Why (4-(Bromomethyl)cyclohexyl)methanol (CAS 137384-55-5) Cannot Be Replaced by Generic Analogs


Generic substitution of (4-(bromomethyl)cyclohexyl)methanol with structurally similar intermediates fails due to three factors: (i) stereochemical variation among analogs alters downstream product isomer ratios, with the trans isomer of this compound demonstrating greater thermodynamic stability (calculated difference of ~0.8–1.2 kcal/mol vs. cis) and differing reactivity in substitution reactions ; (ii) halogen identity materially changes reaction kinetics—the bromomethyl moiety of this compound exhibits approximately 40–60× higher reactivity in SN2 displacement compared to chloromethyl analogs, while offering superior handling safety relative to iodomethyl derivatives [1]; and (iii) regulatory traceability for pharmaceutical applications depends on defined impurity standards, where this compound is a documented Tranexamic Acid Impurity 3, whereas substitution with uncharacterized analogs compromises analytical method validation [2].

Quantitative Differentiation Evidence for (4-(Bromomethyl)cyclohexyl)methanol (CAS 137384-55-5): Head-to-Head and Cross-Study Comparisons


Stereochemical Purity: Trans vs. Cis Isomer Thermodynamic Stability and Configurational Consequences

Commercial (4-(bromomethyl)cyclohexyl)methanol (CAS 137384-55-5) typically contains a mixture of cis and trans stereoisomers due to the 1,4-disubstituted cyclohexane scaffold. The trans isomer, in which bromomethyl and hydroxymethyl groups occupy opposite faces of the cyclohexane ring, is more thermodynamically stable than the cis isomer. This stability differential, quantified by conformational energy calculations on analogous 1,4-disubstituted cyclohexanes, favors the trans configuration by approximately 0.8–1.2 kcal/mol at 298 K, corresponding to an equilibrium trans:cis ratio of approximately 75:25 to 85:15 at ambient temperature [1]. In contrast, alternative intermediates such as (4-(chloromethyl)cyclohexyl)methanol exhibit a similar but not identical trans:cis equilibrium due to differing steric bulk of the halogen substituent. Procurement of unqualified material with undefined cis/trans ratios introduces batch-to-batch variability in downstream nucleophilic substitution reaction rates, as the equatorial vs. axial orientation of the leaving group alters the stereoelectronic environment of the transition state [2].

Stereochemistry Conformational Analysis Pharmaceutical Intermediate Quality

Halogen Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl and Iodomethyl Analogs

The bromomethyl group in (4-(bromomethyl)cyclohexyl)methanol provides a distinct reactivity profile compared to its chloromethyl and iodomethyl analogs. In standard SN2 nucleophilic displacement, the relative leaving-group ability of halides follows the order I > Br > Cl, with bromide exhibiting approximately 40–60× higher reactivity than chloride and approximately 3–6× lower reactivity than iodide under comparable conditions [1]. This places (4-(bromomethyl)cyclohexyl)methanol in an optimal reactivity window: the chloromethyl analog (4-(chloromethyl)cyclohexyl)methanol requires harsher conditions (elevated temperature, stronger nucleophiles) to achieve comparable conversion, while the iodomethyl analog—though more reactive—presents greater handling challenges due to photosensitivity and alkyl iodide toxicity concerns [2]. Specifically, in SN2 displacements with standard amine nucleophiles at 25°C, the relative rate constants (k_rel) approximate Br:Cl ≈ 50:1 and I:Br ≈ 4:1, positioning the bromomethyl moiety as the balanced choice for synthetic accessibility and process safety [3].

Nucleophilic Substitution Leaving Group Reaction Kinetics SN2 Reactivity

Regulatory-Ready Identity: Defined Tranexamic Acid Impurity 3 vs. Unspecified Bromomethyl Intermediates

(4-(Bromomethyl)cyclohexyl)methanol is formally cataloged and supplied as Tranexamic Acid Impurity 3, a specified impurity reference standard with characterization data compliant with ICH Q3A/Q3B regulatory guidelines [1]. This regulatory identity distinguishes it from unqualified bromomethyl cyclohexane intermediates that lack defined impurity profiles or certified analytical documentation. The compound is supplied with detailed characterization data including NMR (¹H, ¹³C), mass spectrometry (MS), and HPLC purity analysis, typically with purity ≥95% and specified impurity acceptance criteria . In contrast, generic (bromomethyl)cyclohexane derivatives or (1-(bromomethyl)cyclohexyl)methanol (CAS 72335-64-9), which bears the bromomethyl group at the 1-position rather than the 4-position, are not cataloged as pharmacopoeial impurity reference standards and lack the same level of regulatory-facing documentation [2].

Pharmaceutical Impurity Analytical Reference Standard Method Validation Tranexamic Acid

Synthesis Path Control: Regioselective Mono-Bromination of 1,4-Cyclohexanedimethanol vs. Statistical Bromination

A defined synthetic route for (4-(bromomethyl)cyclohexyl)methanol employs regioselective mono-bromination of 1,4-cyclohexanedimethanol using hydrobromic acid (HBr, 15–57% concentration) at a diol:HBr molar ratio of 1:2–3, temperature 50–100°C, and duration 8–12 hours . This controlled halogenation yields the mono-brominated product while minimizing over-bromination to the bis(bromomethyl)cyclohexane side product. In contrast, generic bromination of cyclohexanemethanol or alternative feedstocks produces statistical mixtures of mono-, di-, and unreacted species, requiring additional chromatographic purification and reducing isolated yield. The method parallels the established synthesis of 4-(chloromethyl)cyclohexylmethanol described in patent CN110156620B, substituting HBr for HCl, with reaction kinetics differing due to bromide's lower nucleophilicity [1].

Regioselective Synthesis Mono-Bromination 1,4-Cyclohexanedimethanol Process Chemistry

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. Non-Halogenated Diols

(4-(Bromomethyl)cyclohexyl)methanol exhibits calculated physicochemical parameters that distinguish it from the parent 1,4-cyclohexanedimethanol scaffold. The compound has a calculated LogP of 2.18 and a topological polar surface area (TPSA) of 20.23 Ų . In comparison, 1,4-cyclohexanedimethanol (CAS 105-08-8) has a LogP of approximately 0.2–0.5 and TPSA of 40.46 Ų (two hydroxyl groups). The introduction of the bromomethyl group increases lipophilicity by approximately 1.7–2.0 LogP units while reducing TPSA by half, fundamentally altering the compound's chromatographic retention behavior, membrane permeability potential, and solvent partition characteristics . These differences affect reversed-phase HPLC retention times (estimated Δt_R ~2–4 min under standard C18 gradient conditions) and extractive work-up efficiency.

LogP Lipophilicity TPSA ADME Chromatographic Behavior

Evidence-Backed Application Scenarios for (4-(Bromomethyl)cyclohexyl)methanol (CAS 137384-55-5)


Pharmaceutical Impurity Reference Standard for Tranexamic Acid Analytical Method Validation

(4-(Bromomethyl)cyclohexyl)methanol is formally designated as Tranexamic Acid Impurity 3 and is supplied with a full analytical characterization package including NMR, MS, and HPLC purity data [1]. This compound is used as a certified reference standard for developing and validating HPLC/LC-MS methods to detect and quantify process-related impurities in tranexamic acid API and finished drug products. Procurement of this specified impurity standard, rather than a generic bromomethyl cyclohexane derivative, ensures that retention time markers, relative response factors, and impurity acceptance criteria are established using a compound with defined identity and purity, meeting ICH Q3A/Q3B regulatory expectations for impurity profiling.

Asymmetric Heterobifunctional Linker for Sequential Conjugation Chemistry

The orthogonal reactivity of (4-(bromomethyl)cyclohexyl)methanol—bearing a bromomethyl electrophile and a hydroxymethyl nucleophile—enables sequential derivatization in polymer and bioconjugate synthesis. The bromomethyl group undergoes selective SN2 displacement with amine, thiol, or azide nucleophiles (reactivity ~50× higher than chloromethyl analogs) while the hydroxymethyl group remains protected or available for orthogonal coupling reactions [2]. This heterobifunctional architecture distinguishes it from symmetrical diols like 1,4-cyclohexanedimethanol, which require statistical control or protecting-group strategies to achieve site-selective modification.

Chiral Building Block for Stereochemically Defined Cyclohexane-Derived Pharmaceuticals

The cis/trans stereoisomerism of (4-(bromomethyl)cyclohexyl)methanol provides a scaffold for accessing stereochemically defined 1,4-disubstituted cyclohexane derivatives, a core motif in multiple pharmaceutical classes including antifibrinolytics, anti-inflammatory agents, and GPCR modulators [3]. The thermodynamic preference for the trans isomer (trans:cis ratio ~75:25 to 85:15 at 298 K) enables enrichment of the desired configuration through crystallization or chromatographic separation. Procurement of material with defined stereochemical composition reduces downstream diastereomer separation burden and improves process yield consistency.

Precursor to 4-Substituted Cyclohexane Pharmacophores via Nucleophilic Displacement

The bromomethyl moiety serves as a versatile electrophilic handle for introducing diverse functional groups—amines, ethers, thioethers, azides—onto the cyclohexane scaffold. Compared to the chloromethyl analog (4-(chloromethyl)cyclohexyl)methanol, the bromomethyl group reduces reaction time and energy input by up to 50-fold, while offering superior handling safety and stability relative to iodomethyl intermediates [4]. This reactivity window makes (4-(bromomethyl)cyclohexyl)methanol the preferred intermediate for high-throughput medicinal chemistry applications where reaction rate and operational simplicity are prioritized.

Quote Request

Request a Quote for (4-(Bromomethyl)cyclohexyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.